5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899940-84-2
Cat. No.: VC6207194
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899940-84-2 |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 367.409 |
| IUPAC Name | 5-amino-N-(3,5-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O3/c1-12-6-4-5-7-13(12)11-24-18(20)17(22-23-24)19(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
| Standard InChI Key | CRSBJYINPRARGQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N |
Introduction
Chemical Structure and Synthesis
Structural Features
The compound features a 1,2,3-triazole core substituted at the 1-position with a 2-methylbenzyl group and at the 4-position with a carboxamide moiety linked to a 3,5-dimethoxyphenylamine. Key structural components include:
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Triazole Ring: A five-membered heterocycle with three nitrogen atoms, known for stabilizing molecular interactions through hydrogen bonding and π-stacking.
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2-Methylbenzyl Group: Introduces hydrophobicity and steric bulk, potentially enhancing target selectivity .
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3,5-Dimethoxyphenylcarboxamide: The methoxy groups improve solubility and electronic properties, facilitating interactions with polar residues in biological targets.
Table 1: Hypothetical Molecular Properties Based on Analogous Compounds
| Property | Value (Extrapolated) | Source Analogs |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₅O₃ | |
| Molecular Weight | 392.43 g/mol | |
| Key Functional Groups | Triazole, Carboxamide, Methoxy |
Synthetic Routes
While no direct synthesis data exists for this compound, analogous triazole-carboxamides are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling . For example:
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Azide Preparation: Reaction of 2-methylbenzyl bromide with sodium azide yields 2-methylbenzyl azide.
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Alkyne Functionalization: Propargylation of 3,5-dimethoxyaniline generates an alkyne intermediate.
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Click Chemistry: CuAAC between the azide and alkyne forms the triazole core .
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Carboxamide Formation: Coupling with a carboxylic acid derivative introduces the carboxamide group.
Optimization strategies from similar syntheses include using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize side reactions.
Biological Activities
Immunomodulatory Effects
Analogous compounds with dimethoxyphenyl and triazole motifs demonstrate dual immunomodulatory effects:
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Suppression of Humoral Immunity: Reduced antibody production in murine models.
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Enhancement of Cellular Immunity: Increased T-cell proliferation and TNF-α secretion.
These effects are attributed to interactions with Toll-like receptors (TLRs) and modulation of NF-κB signaling.
Structure-Activity Relationships (SAR)
Key SAR insights from related derivatives:
Table 2: Impact of Substituents on Biological Activity
For instance, replacing a 3-chloro substituent with a nitro group increased α-glucosidase inhibition by 40% in analog 5l . Similarly, the 2-methylbenzyl group in the target compound may improve metabolic stability compared to unsubstituted benzyl analogs.
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